molecular formula C12H21N B14636031 1-(Cyclohex-1-en-1-yl)-2-methylpiperidine CAS No. 53516-56-6

1-(Cyclohex-1-en-1-yl)-2-methylpiperidine

Cat. No.: B14636031
CAS No.: 53516-56-6
M. Wt: 179.30 g/mol
InChI Key: NLSMVWNMPRQDKG-UHFFFAOYSA-N
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Description

1-Cyclohex-1-enyl-2-methyl-piperidine is an organic compound with the molecular formula C12H21N It features a piperidine ring substituted with a cyclohexenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohex-1-enyl-2-methyl-piperidine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or dioxane .

Industrial Production Methods: Industrial production of 1-cyclohex-1-enyl-2-methyl-piperidine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohex-1-enyl-2-methyl-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohex-1-enyl-2-methyl-piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-cyclohex-1-enyl-2-methyl-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohex-1-enyl-2-methyl-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

CAS No.

53516-56-6

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-2-methylpiperidine

InChI

InChI=1S/C12H21N/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h8,11H,2-7,9-10H2,1H3

InChI Key

NLSMVWNMPRQDKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CCCCC2

Origin of Product

United States

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